

using TCO PEG3 CH2CONHS for protein labeling

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Compound Focus: Tco peg3 CH2conhs

Cat. No.: S8397991

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Chemical Properties and Reagent Selection

TCO-PEG linkers are valued in bioorthogonal chemistry for their fast reaction with tetrazines. The PEG spacer improves solubility, reduces aggregation, and enhances stability of bioconjugates [1] [2]. While a specific datasheet for TCO-PEG3-CH2CONHS was not located, the table below summarizes key information for the referenced compound and its closest analogue found in the search results.

Table 1: Characteristics of TCO-PEG3-CH2CONHS and a Related Reagent

Product Name	Catalog Number	Molecular Weight	Purity	Reactive Groups
TCO-PEG3-CH2CONHS [1]	AP10040	456.49	≥98%	TCO, NHS Ester
TCO-PEG3-CH2-aldehyde [3]	ADC-L-961	343.42	95%	TCO, Aldehyde

The NHS ester in TCO-PEG3-CH2CONHS reacts efficiently with primary amines (e.g., lysine residues or the N-terminus of proteins) to form stable amide bonds. The TCO group then undergoes a rapid, bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reaction with a tetrazine, which is faster than reactions with norbornenes and ideal for labeling biomolecules at low concentrations [2]. The following diagram illustrates this two-step conjugation workflow.



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Diagram 1: Two-step protein labeling workflow using TCO-PEG3-CH₂CONHS.

Experimental Protocol for Protein Labeling

This protocol outlines a method for site-specific protein conjugation using TCO tagging, adapted from a published study on tetrazine encoding [4].

Materials and Reagents

- **Protein of Interest:** Purified protein in amine-free buffer (e.g., 0.1 M HEPES, 0.15 M NaCl, pH 7.4).
- **TCO Reagent:** TCO-PEG3-CH₂CONHS (e.g., CAT# AP10040) [1].
- **Tetrazine Probe:** Tetrazine-functionalized label (e.g., sTCO-PEG5000 for assay, or a fluorescent dye for imaging) [4].
- **Buffers:** Reaction Buffer (0.1 M HEPES, 0.15 M NaCl, pH 7.4); Storage Buffer (PBS, pH 7.4).
- **Purification:** Desalting columns or dialysis membranes.

Step 1: TCO Modification of the Protein

This step involves conjugating the TCO reagent to the protein via its NHS ester group.

- **Prepare Reaction Mixture:** Dissolve the protein in Reaction Buffer at 1-10 mg/mL. Add TCO-PEG3-CH₂CONHS from a concentrated stock solution in anhydrous DMSO. A typical molar ratio to start with is **5-20:1 (TCO reagent : Protein)**.
- **Incubate:** React for 1-2 hours at room temperature (or 4°C for sensitive proteins) with gentle mixing.
- **Purify:** Remove unreacted TCO reagent by buffer exchange into Storage Buffer using a desalting column or dialysis.
- **Verify and Quantify:** Confirm modification and determine the average number of TCO groups per protein (degree of labeling, DOL) using UV-Vis spectroscopy or mass spectrometry. The TCO-modified protein is now ready for the next step.

Step 2: Tetrazine Ligation (IEDDA Reaction)

This step conjugates the tetrazine-labeled probe to the TCO-modified protein.

- **Mix Reactants:** Add a 1.2-2 fold molar excess of the tetrazine probe to the TCO-modified protein.
- **Incubate:** Allow the reaction to proceed for **5-30 minutes at room temperature** and physiological pH. The IEDDA reaction is exceptionally fast, with second-order rate constants on the order of $10^4 \text{ M}^{-1}\cdot\text{s}^{-1}$ [4].
- **Purify:** Remove excess tetrazine probe using a desalting column or dialysis.
- **Analyze Final Conjugate:** Validate the final product using SDS-PAGE (a mobility shift assay is effective, see below), HPLC, or other functional assays [4].

Validation and Analysis Methods

A key validation method is the **SDS-PAGE mobility shift assay** [4].

- **Principle:** Conjugation of a large molecule (like a PEG polymer) to a protein increases its apparent molecular weight, causing a detectable shift on a gel.
- **Procedure:**
 - Run three samples on the same SDS-PAGE gel: (1) Native protein, (2) TCO-modified protein, and (3) TCO-modified protein after reaction with a tetrazine-PEG probe (e.g., sTCO-PEG5000).
 - Stain the gel with Coomassie Blue or a fluorescent stain.
 - A clear upward shift in the band for sample (3) compared to (1) and (2) confirms successful labeling.

Table 2: Troubleshooting Common Issues in TCO-Tetrazine Ligation

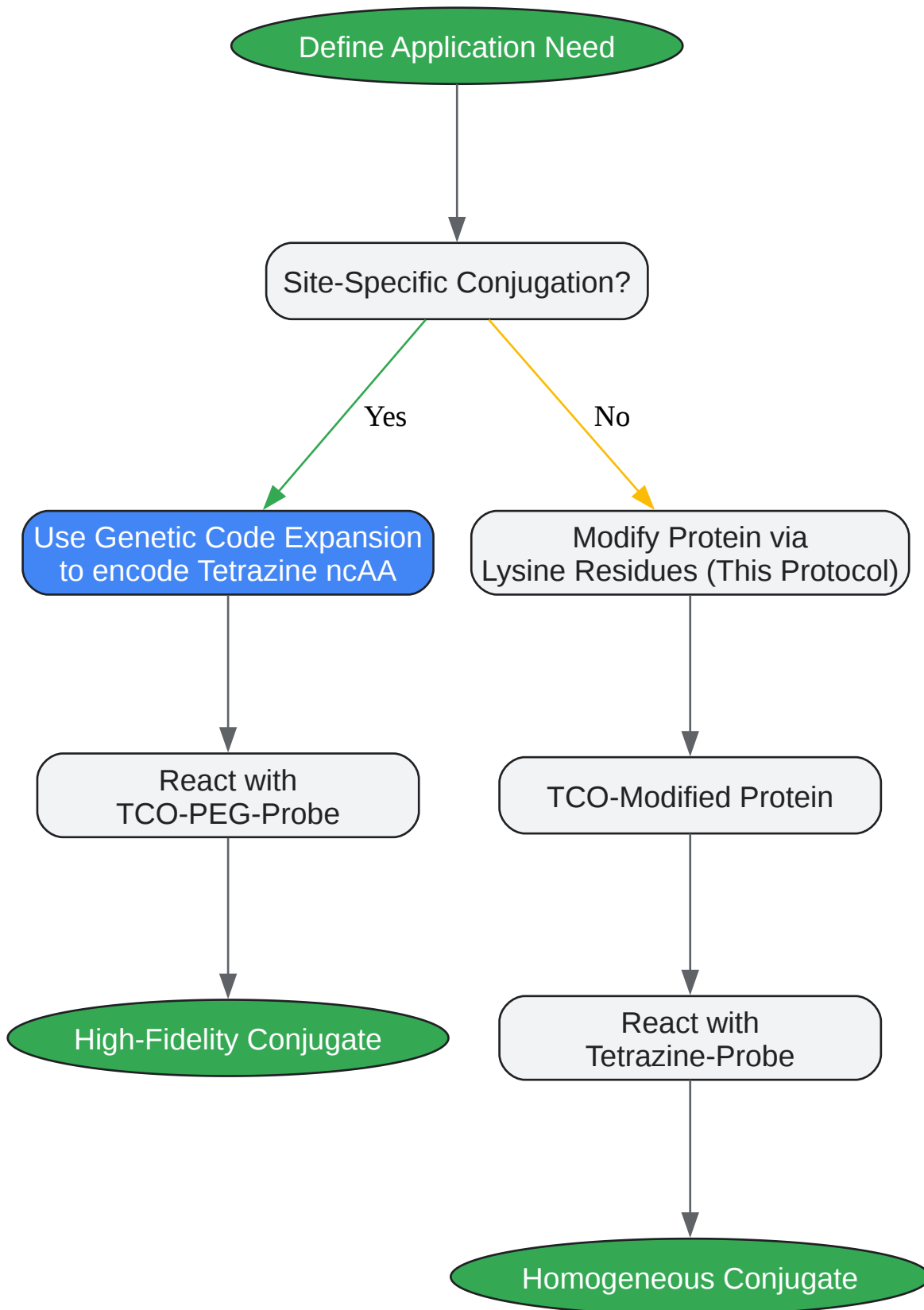
Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Low TCO incorporation on protein; TCO reagent degradation	Increase TCO:protein ratio in Step 1; use fresh TCO reagent and protect from light.
Protein Aggregation	Hydrophobic interactions; over-modification	Include a stabilizing agent in the buffer; reduce the molar ratio of TCO reagent.
Incomplete Tetrazine Ligation	Probe is unstable or inactive; reaction time too short	Use a fresh tetrazine probe; ensure a slight molar excess of probe; extend reaction time.

Key Applications in Research and Development

The TCO-tetrazine reaction is particularly powerful due to its speed and bioorthogonality.

- **Site-Specific Protein Conjugation:** By combining TCO labeling with genetic code expansion techniques, tetrazine amino acids can be site-specifically incorporated into proteins in *E. coli*. This allows for subsequent quantitative labeling with TCO-containing probes with high fidelity, avoiding the heterogeneity of lysine-directed chemistry [4].
- **In Vitro and In Vivo Imaging:** The rapid reaction kinetics make it suitable for labeling proteins in complex biological environments and for live-cell imaging.
- **Antibody-Drug Conjugate (ADC) Synthesis:** The high efficiency and specificity of this reaction are ideal for producing homogeneous ADCs, conjugating cytotoxic drugs to antibodies via TCO and tetrazine linkers [1].

The following diagram outlines the strategic decision-making process for incorporating this technology into your experimental design.



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Diagram 2: Decision workflow for protein conjugation strategies using TCO/tetrazine chemistry.

I hope these detailed application notes and protocols provide a solid starting point for your work. The key advantage of this methodology is the exceptional speed and specificity of the TCO-tetrazine reaction, which can be leveraged for both traditional amine coupling and advanced, site-specific conjugation strategies.

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References

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